3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol
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Overview
Description
3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a dichloroallyl group, a methoxy group, and a methyl group attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol through a Skraup synthesis.
Introduction of the Dichloroallyl Group: The dichloroallyl group is introduced via a nucleophilic substitution reaction using 3,3-dichloroallyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like acetone.
Final Product Isolation: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Dichloromethyl-4-methyl-2,3-dihydrofuro[3,2-c]-quinoline: A related compound with similar structural features but different biological activities.
Pyridalyl: An insecticide with a dichloroallyl group, known for its potent insecticidal activity.
Uniqueness
3-(3,3-Dichloroallyl)-8-methoxy-2-methylquinolin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups on the quinoline ring enhance its lipophilicity and potential for membrane permeability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-8-methoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-8-9(6-7-12(15)16)14(18)10-4-3-5-11(19-2)13(10)17-8/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDKXMIBULUSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353983 |
Source
|
Record name | 4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67629-20-3 |
Source
|
Record name | 4-Quinolinol, 3-(3,3-dichloro-2-propenyl)-8-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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